BenchChemオンラインストアへようこそ!

3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid

Peptide Synthesis Protecting Group Orthogonality Solution‑Phase Chemistry

3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid (CAS 2170373-55-2) is an N‑Cbz‑protected, conformationally constrained, non‑chiral β‑amino acid built on the 3‑azabicyclo[3.1.1]heptane scaffold. This scaffold is a recognized saturated bioisostere of meta‑substituted pyridines and arenes, and its incorporation into drug candidates has been shown to dramatically improve solubility, lipophilicity, and metabolic stability relative to the parent heteroaromatic systems.

Molecular Formula C15H17NO4
Molecular Weight 275.30 g/mol
Cat. No. B13520564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid
Molecular FormulaC15H17NO4
Molecular Weight275.30 g/mol
Structural Identifiers
SMILESC1C2CC1(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O
InChIInChI=1S/C15H17NO4/c17-13(18)15-6-12(7-15)8-16(10-15)14(19)20-9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,17,18)
InChIKeyCLUYNCVJXRYVIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid: Structural Class & Core Identity for Informed Sourcing


3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid (CAS 2170373-55-2) is an N‑Cbz‑protected, conformationally constrained, non‑chiral β‑amino acid built on the 3‑azabicyclo[3.1.1]heptane scaffold . This scaffold is a recognized saturated bioisostere of meta‑substituted pyridines and arenes, and its incorporation into drug candidates has been shown to dramatically improve solubility, lipophilicity, and metabolic stability relative to the parent heteroaromatic systems . The compound is supplied as a research‑grade building block, typically with ≥95% purity, and is primarily employed in solution‑phase peptide engineering, peptidomimetic design, and medicinal chemistry campaigns that require orthogonal amine protection strategies .

Why 3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid Cannot Be Casually Replaced by Boc‑, Fmoc‑, or Free‑Amine Analogs


The choice of N‑protecting group on the 3‑azabicyclo[3.1.1]heptane‑1‑carboxylic acid scaffold dictates the entire downstream synthetic sequence. The Cbz group is cleaved by catalytic hydrogenolysis (H₂, Pd/C), whereas the widely used Boc group requires acidic conditions (e.g., TFA) . These two deprotection modalities are orthogonal, enabling chemists to carry a base‑labile or oxidation‑sensitive functionality through multiple synthetic steps without premature unmasking . Conversely, the free amino acid or its hydrochloride salt lacks any protection and cannot be used in sequences that require chemoselective amine manipulation. Substituting the Cbz derivative with the Boc analog (CAS 1000931‑22‑5) or the free amine (CAS 1628897‑76‑6) therefore alters the entire protecting‑group strategy, potentially necessitating costly re‑optimization of synthetic routes and compromising overall yield.

Product‑Specific Quantitative Evidence Guide: 3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid vs. Closest Analogs


Orthogonal Deprotection Strategy: Hydrogenolysis (Cbz) vs. Acidolysis (Boc)

The target Cbz‑protected compound enables a deprotection strategy that is completely orthogonal to that of the Boc‑protected analog (CAS 1000931‑22‑5). The Cbz group is quantitatively removed by catalytic hydrogenolysis (H₂, 10% Pd/C, room temperature, atmospheric pressure), while the Boc group requires strong acid (e.g., 20–50% TFA in CH₂Cl₂) . This orthogonality means a molecule containing both protecting groups can be sequentially deprotected without affecting the other functionality, a capability not achievable if the Cbz compound is replaced by its Boc or free‑amine counterpart .

Peptide Synthesis Protecting Group Orthogonality Solution‑Phase Chemistry

Physicochemical Impact of the 3‑Azabicyclo[3.1.1]heptane Core: Solubility & Lipophilicity Gains over Heteroaromatic Isosteres

Replacing the pyridine ring of Rupatadine with a 3‑azabicyclo[3.1.1]heptane core (compound 52) increased aqueous solubility from 29 µM to 365 µM (>12‑fold) and decreased the logD₇.₄ from >4.5 to 3.8 . Although these direct measurements were performed on the free‑base analog rather than the Cbz‑protected derivative, the data provide the strongest available class‑level evidence that the 3‑azabicyclo[3.1.1]heptane scaffold imparts superior solubility and lower lipophilicity compared to the pyridine‑containing parent.

Drug Design Bioisostere Physicochemical Properties

Metabolic Stability Advantage: Reduced Intrinsic Clearance Prolongs Half‑Life

In the same Rupatadine replacement study, incorporation of the 3‑azabicyclo[3.1.1]heptane scaffold reduced intrinsic clearance in human liver microsomes from 517 µL min⁻¹ mg⁻¹ (Rupatadine) to 47 µL min⁻¹ mg⁻¹ (compound 52), corresponding to a >10‑fold prolongation of half‑life (t₁/₂: 3.2 min vs. 35.7 min) . This class‑level evidence demonstrates that the saturated bicyclic core substantially resists oxidative metabolism relative to the heteroaromatic pyridine ring.

Drug Metabolism Microsomal Stability Half‑Life

Cost and Purity Transparency: Cbz‑Protected Building Block vs. Fmoc‑Protected Alternate

Commercial listings for the target Cbz compound indicate a typical purity of ≥95% . In contrast, the Fmoc‑protected analog (3‑{[(9H‑fluoren‑9‑yl)methoxy]carbonyl}‑3‑azabicyclo[3.1.1]heptane‑1‑carboxylic acid) is listed at €731.00 for 50 mg with a 3‑4 week lead time, with no purity specification publicly available . The Boc analog (1000931‑22‑5) is priced at £91.00 per 100 mg (≥98% purity) . The Cbz compound thus occupies a differentiated position: it provides the unique orthogonal deprotection profile while being more cost‑predictable than the Fmoc equivalent.

Procurement Cost Efficiency Purity

Regiochemical Fidelity: 1‑Carboxylic Acid vs. 6‑Carboxylic Acid Isomer

The target compound is the 1‑carboxylic acid regioisomer of the 3‑Cbz‑3‑azabicyclo[3.1.1]heptane system, whereas the 6‑carboxylic acid isomer (CAS 1935239‑28‑3) places the carboxyl function at a different bridgehead position . The 1‑carboxy substitution pattern creates a β‑amino acid motif that is conformationally constrained and non‑chiral, as demonstrated by X‑ray analysis of the parent scaffold . The 6‑carboxy isomer presents a different spatial orientation of the acid moiety, which can profoundly alter peptide backbone geometry and target recognition when incorporated into peptidomimetics.

Regiochemistry Conformational Constraint Peptidomimetic

Optimal Deployment Scenarios for 3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid Based on Verified Evidence


Solution‑Phase Peptide Synthesis Requiring Orthogonal Amine Protection

In solution‑phase peptide synthesis schemes where a second, base‑labile protecting group (e.g., Fmoc) or an acid‑sensitive side‑chain functionality must be preserved, the Cbz‑protected building block is the optimal choice because it is cleaved under neutral hydrogenolysis conditions that leave Boc, Fmoc, and t‑butyl esters intact . This enables sequential, chemoselective deprotection without cross‑reactivity, a capability not offered by the Boc analog (which requires acid) or the free amine (which offers no protection).

Lead Optimization Programs Targeting Pyridine Bioisostere Replacement

Medicinal chemistry teams seeking to replace a metabolically labile pyridine ring with a saturated bioisostere can use the Cbz‑protected 3‑azabicyclo[3.1.1]heptane‑1‑carboxylic acid as a direct entry point to the validated scaffold. Published data show that the core provides a >12‑fold increase in aqueous solubility and >10‑fold improvement in microsomal half‑life compared to the pyridine‑containing parent drug , making the building block a strategic procurement target for parallel library synthesis.

Conformationally Constrained β‑Amino Acid Library Construction

Academic and industrial laboratories constructing libraries of non‑chiral, constrained β‑amino acids will benefit from the Cbz derivative's documented role in gram‑scale synthesis of the parent scaffold . The 1‑carboxy regioisomer enforces a specific backbone dihedral angle, as confirmed by X‑ray crystallography of related analogs , providing a structurally predictable monomer for peptidomimetic SAR exploration.

Cost‑Sensitive Research Requiring Orthogonal Protection Without Fmoc Premium

For grant‑funded academic labs or early‑stage biotech companies that require orthogonal N‑protection but cannot justify the high cost and long lead times of Fmoc‑protected analogs (€731/50 mg; 3–4‑week delivery ), the Cbz compound offers a more accessible alternative. It provides the complete orthogonal deprotection logic (hydrogenolysis vs. acidolysis) that distinguishes it from the cheaper Boc analog, which lacks this orthogonality.

Quote Request

Request a Quote for 3-((Benzyloxy)carbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.